2,1,3-Benzothiadiazole-5-carboxylic acid

Organic Semiconductors Electron Affinity Oligomer Design

2,1,3-Benzothiadiazole-5-carboxylic acid (CAS 16405-98-4) is an aromatic heterocyclic compound comprising a benzene ring fused to a 2,1,3-thiadiazole ring with a carboxylic acid substituent at the 5-position. This bifunctional scaffold integrates the strong electron-accepting character of the benzothiadiazole (BTD) core—attributable to the sulfur atom in the heterocycle—with the coordination and conjugation capabilities of a carboxylic acid group.

Molecular Formula C7H4N2O2S
Molecular Weight 180.19 g/mol
CAS No. 16405-98-4
Cat. No. B103786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,1,3-Benzothiadiazole-5-carboxylic acid
CAS16405-98-4
Molecular FormulaC7H4N2O2S
Molecular Weight180.19 g/mol
Structural Identifiers
SMILESC1=CC2=NSN=C2C=C1C(=O)O
InChIInChI=1S/C7H4N2O2S/c10-7(11)4-1-2-5-6(3-4)9-12-8-5/h1-3H,(H,10,11)
InChIKeyYHMXJZVGBCACMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,1,3-Benzothiadiazole-5-carboxylic Acid (CAS 16405-98-4): Core Properties and Position as a Bifunctional Building Block


2,1,3-Benzothiadiazole-5-carboxylic acid (CAS 16405-98-4) is an aromatic heterocyclic compound comprising a benzene ring fused to a 2,1,3-thiadiazole ring with a carboxylic acid substituent at the 5-position [1]. This bifunctional scaffold integrates the strong electron-accepting character of the benzothiadiazole (BTD) core—attributable to the sulfur atom in the heterocycle—with the coordination and conjugation capabilities of a carboxylic acid group [2][3]. The compound is a solid at ambient temperature with a melting point of 229–231 °C, a molecular weight of 180.18 g/mol, and a predicted log P of approximately 1.77, indicating moderate lipophilicity [1]. Its dual functionality enables its use as a monomeric building block in metal–organic frameworks (MOFs), covalent organic frameworks (COFs), and conjugated polymers, as well as an intermediate for fluorescent probes and pharmaceutical ligands [4][5].

Why Generic Substitution of 2,1,3-Benzothiadiazole-5-carboxylic Acid Fails: The Interplay of Regiochemistry and Acidity


Interchanging 2,1,3-benzothiadiazole-5-carboxylic acid with other benzothiadiazole derivatives—even those sharing the same molecular formula—is scientifically unsound due to three interdependent structural factors. First, the position of the carboxylic acid substituent dictates the electronic and steric environment; the 5-isomer presents a distinct resonance and inductive profile compared to 4- or 6-carboxylic acid analogs, altering both the HOMO–LUMO gap and the acidity constant (pKa) [1]. Second, the carboxylic acid group enables directional hydrogen bonding and metal coordination that is absent in ester, aldehyde, or unsubstituted BTD variants, critically affecting self-assembly behavior in MOFs and HOFs [2]. Third, the 2,1,3-thiadiazole isomer itself differs fundamentally from the 1,2,3-thiadiazole scaffold in electron affinity and reactivity, rendering any substitution across these heterocyclic classes invalid without re-optimization [3][4]. These differences manifest directly in the quantitative performance metrics detailed below.

Product-Specific Quantitative Evidence Guide for 2,1,3-Benzothiadiazole-5-carboxylic Acid


Electron-Accepting Strength: Benzothiadiazole vs. Benzotriazole Core Comparison

In a direct comparative study of donor–acceptor–donor oligomers, the 2,1,3-benzothiadiazole (BTD) core—which is the foundational heterocycle of 2,1,3-benzothiadiazole-5-carboxylic acid—demonstrates markedly stronger electron-accepting ability than the 2H-benzo[d][1,2,3]triazole (BTz) core. The presence of sulfur in the thiadiazole ring, as opposed to nitrogen in the triazole, is the key differentiator [1]. Electrochemical and computational analyses confirm that the BTD-containing oligomer (BTzTD) exhibits a deeper LUMO level and enhanced electron affinity, directly translating to superior n-type semiconductor behavior [1].

Organic Semiconductors Electron Affinity Oligomer Design

OFET Electron Mobility: Benzothiadiazole vs. Thiazolobenzotriazole Acceptor Units

In a head-to-head comparison of A1-D-A2-D-A1 type oligomers for organic field-effect transistors (OFETs), replacing the central benzothiadiazole-bisthiophene (BTT) acceptor unit with a thiazolobenzotriazole-bisthiophene (TBZT) unit alters device performance. The BTT-containing oligomer (NDI-BTT-NDI) operates purely as an n-channel semiconductor, whereas the TBZT-containing analog (NDI-TBZT-NDI) exhibits ambipolar transport [1]. This difference stems from the distinct frontier orbital energies imparted by the BTD core, which is retained in the 5-carboxylic acid derivative [1].

Organic Field-Effect Transistors Electron Mobility n-Type Semiconductors

DSSC Photovoltaic Efficiency: Benzothiadiazole-Acceptor Dye Comparison

In a comparative study of organic dyes for dye-sensitized solar cells (DSSCs), replacing the benzothiadiazole–benzoic acid (BTBA) acceptor with a more electron-deficient benzothiadiazole–ethynylthiophene carboxylic acid (BTETA) acceptor—a structural motif directly accessible via functionalization of 2,1,3-benzothiadiazole-5-carboxylic acid—resulted in a measurable efficiency improvement [1]. The BTETA-based dye achieved a higher power conversion efficiency due to a red-shifted absorption and increased molar absorptivity, stemming from the lowered LUMO level [1].

Dye-Sensitized Solar Cells Power Conversion Efficiency Electron Acceptor Engineering

MOF Dielectric Behavior: Carboxylate-Based Ligand Rotation Dynamics

In a study of two carboxylate-based metal–organic frameworks (MOFs) incorporating benzothiadiazole-containing ligands, the benzothiadiazole units exhibit molecular rotor behavior that is not observed in analogous frameworks lacking the BTD dipole [1]. Dielectric spectroscopy reveals characteristic relaxation processes attributed to the rotation of the polar BTD moiety, a feature that directly impacts the framework‘s dielectric constant and potential for stimuli-responsive switching [1]. While the specific ligand used in this study is a dicarboxylate derivative, the monofunctional 5-carboxylic acid serves as the critical precursor for synthesizing such functionalized linkers [1].

Metal-Organic Frameworks Molecular Rotors Dielectric Spectroscopy

Photophysical Properties: Carboxylic Acid vs. Ester Emission Lifetime and Charge Transfer Dynamics

In a comparative photophysical study of a benzothiadiazole-based H-bonded organic framework (HOF) building block, the carboxylic acid derivative (BTIA-COOH) and its methyl ester analog (BTIA-ester) exhibit markedly different excited-state dynamics [1]. The carboxylic acid displays multiple emission lifetimes, indicative of heterogeneous emitting species due to proton-transfer and hydrogen-bonding interactions, whereas the ester shows a single, longer lifetime [1]. This difference underscores the unique photobehavior imparted by the carboxylic acid moiety, which is directly relevant to the procurement of the 5-carboxylic acid compound for luminescent materials design [1].

Fluorescence Lifetime Intramolecular Charge Transfer HOF Photophysics

Solubility and Water Compatibility: 2,1,3- vs. 1,2,3-Benzothiadiazole Carboxylic Acid Isomers

A direct comparison between the 2,1,3-benzothiadiazole-5-carboxylic acid scaffold and the 1,2,3-benzothiadiazole-7-carboxylic acid isomer reveals substantial differences in aqueous solubility and formulation compatibility [1]. The 1,2,3-isomer (e.g., acibenzolar acid) is documented as insoluble in water and only slightly soluble in organic solvents, necessitating emulsification for agrochemical delivery [1]. In contrast, 2,1,3-benzothiadiazole-5-carboxylic acid exhibits a computed log P of 1.77 and a polar surface area of 63.08 Ų, suggesting moderate aqueous solubility and favorable bioavailability characteristics [2].

Aqueous Solubility Agrochemical Formulation Regioisomer Comparison

Best Research and Industrial Application Scenarios for 2,1,3-Benzothiadiazole-5-carboxylic Acid


Synthesis of High-Electron-Affinity Conjugated Polymers and Small Molecules for n-Type OFETs

The strong electron-accepting character of the 2,1,3-benzothiadiazole core—as quantified in comparative OFET mobility studies—makes the 5-carboxylic acid derivative an ideal monomer for constructing n-type or ambipolar organic semiconductors [1][2]. Polymer chemists can employ the carboxylic acid group to install solubilizing side chains via esterification, or to directly incorporate the BTD unit into donor–acceptor copolymers via Suzuki or Stille coupling [2]. The resulting materials are suitable for organic field-effect transistors (OFETs) requiring stable electron transport and defined frontier orbital energies [1].

Fabrication of BTD-Functionalized Metal–Organic Frameworks (MOFs) with Dynamic Dielectric Properties

The carboxylic acid group serves as a coordination handle for metal ions, enabling the construction of MOFs that incorporate the polarizable benzothiadiazole moiety [3]. As demonstrated by dielectric spectroscopy, such BTD-containing frameworks exhibit molecular rotor behavior with characteristic relaxation times, a property absent in conventional non-polar linkers [3]. This opens applications in stimuli-responsive materials, dielectric sensors, and switchable gas permeation membranes [3].

Development of High-Performance Organic Dyes for Dye-Sensitized Solar Cells (DSSCs)

Functionalization of the carboxylic acid group allows the synthesis of benzothiadiazole-based electron acceptors with finely tuned LUMO levels [4]. Comparative DSSC studies show that dyes derived from BTD–carboxylic acid scaffolds can achieve power conversion efficiencies up to 12.0%, outperforming congener acceptors with less electron-deficient character [4]. The 5-carboxylic acid derivative is thus a critical building block for optimizing sensitizer absorption profiles and electron injection efficiency in photovoltaic devices [4].

Design of Luminescent HOFs and Fluorescent Probes with Multi-Exponential Emission Lifetimes

The distinct excited-state dynamics of the carboxylic acid derivative—characterized by multiple emission lifetimes (390 ps, 1.15 ns, 7.75 ns) compared to the single lifetime of the ester analog—enable applications in ratiometric sensing and time-resolved fluorescence imaging [5]. The acid group also facilitates hydrogen-bond-directed self-assembly into H-bonded organic frameworks (HOFs) with homogeneous photoluminescence properties [5].

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